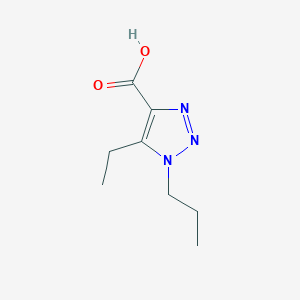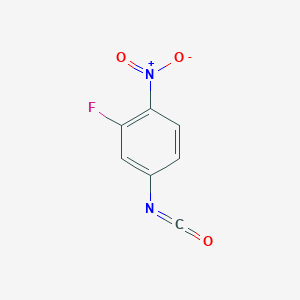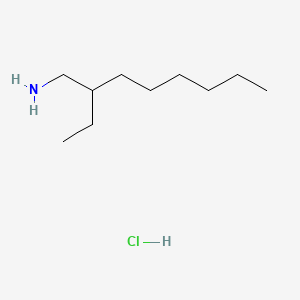
5-Ethyl-1-propyl-1h-1,2,3-triazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-1-propyl-1h-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound belonging to the triazole family Triazoles are known for their diverse chemical properties and significant biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-1-propyl-1h-1,2,3-triazole-4-carboxylic acid typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This method is favored for its high efficiency and regioselectivity. The reaction involves the following steps:
Preparation of Azide and Alkyne Precursors: The azide precursor is synthesized from the corresponding amine, while the alkyne precursor is prepared from the corresponding halide.
Cycloaddition Reaction: The azide and alkyne precursors are reacted in the presence of a copper catalyst, such as copper sulfate and sodium ascorbate, under mild conditions to form the triazole ring.
Industrial Production Methods
For industrial-scale production, continuous flow synthesis is often employed. This method allows for the efficient and scalable production of 1,2,3-triazoles using copper-on-charcoal as a heterogeneous catalyst. The process involves the decarboxylation/cycloaddition cascade reaction with propiolic acid, delivering the desired triazoles in high yields .
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethyl-1-propyl-1h-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylates or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of esters, amides, or other substituted triazoles.
Wissenschaftliche Forschungsanwendungen
5-Ethyl-1-propyl-1h-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmacologically active compounds, including antiviral and anticancer agents.
Materials Science: The compound is utilized in the development of advanced materials, such as polymers and dendrimers, due to its ability to form stable triazole rings.
Bioconjugation: The triazole moiety is employed in bioconjugation chemistry for the labeling and modification of biomolecules.
Wirkmechanismus
The mechanism of action of 5-Ethyl-1-propyl-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazole: Another triazole isomer with similar chemical properties but different biological activities.
1,2,3-Triazole: The parent compound of 5-Ethyl-1-propyl-1h-1,2,3-triazole-4-carboxylic acid, known for its versatility in chemical synthesis.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable triazole rings and participate in various chemical reactions makes it a valuable compound in research and industrial applications .
Eigenschaften
Molekularformel |
C8H13N3O2 |
|---|---|
Molekulargewicht |
183.21 g/mol |
IUPAC-Name |
5-ethyl-1-propyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C8H13N3O2/c1-3-5-11-6(4-2)7(8(12)13)9-10-11/h3-5H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
DWYFMFVSJPBFEF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C(=C(N=N1)C(=O)O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![6-Bromo-8-ethyl-2-methylimidazo[1,2-a]pyridinehydrochloride](/img/structure/B13536187.png)
![2-[4-(Morpholin-4-yl)phenyl]propanoic acid](/img/structure/B13536189.png)
![1-[(3-Bromo-2-pyridinyl)methyl]piperazine](/img/structure/B13536195.png)



